6-Methylpurine riboside
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Overview
Description
6-Methylpurine riboside is a purine nucleoside analog that has been isolated from the culture broths of the basidiomycetes fungi Collybia dryophilia and Collybia maculata . This compound exhibits a broad spectrum of biological activities, including antifungal, antiviral, and antitumor properties . It is an excellent substrate for mammalian adenosine deaminase, which plays a crucial role in its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylpurine riboside can be synthesized by coupling 6-methylpurine with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose under conditions that exclusively produce the β-D-anomer . This method involves the use of an acid catalyst to facilitate the fusion of the nucleic acid with the O-acylated ribose . The reaction typically yields a mixture of α- and β-anomers, which requires chromatographic separation to isolate the pure β-anomer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the formation of by-products. Advanced chromatographic techniques are employed to separate and purify the desired anomer .
Chemical Reactions Analysis
Types of Reactions
6-Methylpurine riboside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the purine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halide salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
6-Methylpurine riboside has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their chemical properties.
Mechanism of Action
6-Methylpurine riboside exerts its effects primarily through its interaction with adenosine deaminase. This enzyme catalyzes the deamination of the compound, leading to the formation of toxic metabolites that inhibit DNA synthesis and induce apoptosis in tumor cells . The compound also interferes with purine salvage pathways in protozoan parasites, making it effective against parasitic infections .
Comparison with Similar Compounds
Similar Compounds
6-Methylpurine-β-D-2’-deoxyriboside: This compound is a poor substrate for adenosine deaminase and is relatively non-toxic to human cells.
6-Hydroxymethyl-9-β-D-ribofuranosylpurine: Isolated from the same fungal sources, this compound exhibits similar biological activities.
Uniqueness
6-Methylpurine riboside is unique due to its high affinity for adenosine deaminase and its potent antitumor activity. Its ability to selectively target tumor cells and protozoan parasites while sparing normal human cells makes it a valuable compound in both research and therapeutic contexts .
Properties
CAS No. |
16006-65-8 |
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Molecular Formula |
C11H14N4O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4/c1-5-7-10(13-3-12-5)15(4-14-7)11-9(18)8(17)6(2-16)19-11/h3-4,6,8-9,11,16-18H,2H2,1H3/t6-,8+,9-,11-/m1/s1 |
InChI Key |
FIGBCBGMUIGJBD-DYUFWOLASA-N |
SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Isomeric SMILES |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
14675-48-0 | |
Pictograms |
Acute Toxic |
Synonyms |
6-methyl-9-beta-D-ribofuranosylpurine 6-methylpurine riboside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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